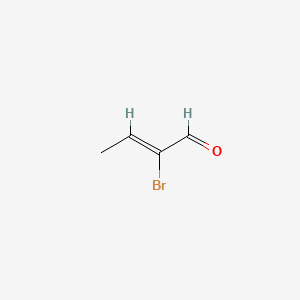

(2Z)-2-bromobut-2-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2Z)-2-bromobut-2-enal” is a chemical compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 . The IUPAC name for this compound is (2Z)-2-bromo-2-butenal . The compound is typically 95% pure .

Molecular Structure Analysis

The InChI code for “(2Z)-2-bromobut-2-enal” is 1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis

“(2Z)-2-bromobut-2-enal” has a molecular weight of 148.99 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the data I have .Aplicaciones Científicas De Investigación

Carbene-Catalyzed Enantioselective Annulation

2-Bromocrotonaldehyde is used in carbene-catalyzed enantioselective annulation of dinucleophilic hydrazones and bromoenals for access to aryl-dihydropyridazinones and related drugs . This reaction includes polarity-inversion of aryl aldehyde-derived hydrazones followed by chemo-selective reaction with enal-derived α,β-unsaturated acyl azolium intermediates . The aryl-dihydropyridazinone products accessed by this protocol can be readily transformed into drugs and bioactive molecules .

α-Bromination Reaction on Acetophenone Derivatives

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 2-Bromocrotonaldehyde can be used in the bromination of various acetophenone derivatives, employing pyridine hydrobromide perbromide as the brominating agent . This reaction explores the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Spectral Investigation and Conformational Analysis

2-Bromocrotonaldehyde can be used in experimental and theoretical spectral investigation and conformational analysis . This is performed by IR spectroscopy and density functional theory (DFT) .

Mecanismo De Acción

Target of Action

It’s known that aldehydes can interact with various biological molecules, including proteins and dna, potentially altering their function .

Mode of Action

Aldehydes, in general, can form covalent bonds with nucleophilic sites in proteins and nucleic acids, which can lead to alterations in their structure and function .

Biochemical Pathways

Aldehydes can participate in various biochemical reactions, including oxidation-reduction reactions and the formation of Schiff bases .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromocrotonaldehyde are not well-studied. As a small molecule, it’s likely to be absorbed and distributed throughout the body. Aldehydes can be metabolized by enzymes such as aldehyde dehydrogenases, and excreted via renal or hepatic routes .

Result of Action

Aldehydes can cause protein dysfunction and dna damage, which can lead to cellular toxicity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromocrotonaldehyde. For instance, the reactivity of aldehydes can be influenced by the pH of the environment .

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-bromobut-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLVLCBCZGSSH-RQOWECAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromocrotonaldehyde | |

CAS RN |

24247-53-8, 33718-99-9 |

Source

|

| Record name | Crotonaldehyde, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.